molecular formula C6H10ClN3 B3024372 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 879668-17-4

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B3024372
CAS No.: 879668-17-4
M. Wt: 159.62 g/mol
InChI Key: CHLFJSVTUQAGSC-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound with the molecular formula C6H10ClN3.

Scientific Research Applications

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and cardiovascular disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The signal word associated with this compound is "Warning" . For more detailed safety and hazard information, it would be beneficial to refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride can be synthesized from histamine dihydrochloride and paraformaldehyde. The reaction involves dissolving histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml) and heating the mixture to reflux for 4 hours. After the reaction, the solvent is evaporated, and the residue is dried under vacuum .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine
  • 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
  • 4,5,6,7-Tetrahydro-5-azabenzimidazole hydrochloride

Uniqueness

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLFJSVTUQAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62002-31-7
Record name NSC26631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
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4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
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4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
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4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
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4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

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